molecular formula C15H16Cl2N4O2S B14947862 4-{[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]sulfonyl}aniline

4-{[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]sulfonyl}aniline

Cat. No.: B14947862
M. Wt: 387.3 g/mol
InChI Key: MTNAPGSCKIPEQO-UHFFFAOYSA-N
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Description

4-{[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]sulfonyl}aniline is a complex organic compound that features a dichloropyridine moiety linked to a piperazine ring, which is further connected to a sulfonyl group and an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]sulfonyl}aniline typically involves multiple steps:

    Formation of the Dichloropyridine Intermediate: The starting material, 3,5-dichloropyridine, is subjected to nucleophilic substitution reactions to introduce the piperazine moiety.

    Coupling with Piperazine: The dichloropyridine intermediate is reacted with piperazine under controlled conditions, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.

    Sulfonylation: The resulting compound is then sulfonylated using a sulfonyl chloride derivative in the presence of a base such as triethylamine.

    Final Coupling with Aniline: The sulfonylated intermediate is coupled with aniline under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the nitro groups, converting them back to aniline or forming amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.

    Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.

Major Products

    Oxidation Products: Nitroso and nitro derivatives.

    Reduction Products: Amine derivatives.

    Substitution Products: Various functionalized pyridine derivatives.

Scientific Research Applications

4-{[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]sulfonyl}aniline has been explored for its potential in various fields:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-{[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]sulfonyl}aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    Substituted Pyridine Derivatives: Compounds with similar pyridine moieties, such as 3,5-dichloropyridine derivatives.

    Piperazine Derivatives: Compounds featuring the piperazine ring, such as N-(4-piperazinyl)pyridine derivatives.

    Sulfonyl Aniline Derivatives: Compounds with sulfonyl and aniline groups, such as sulfonylated anilines.

Uniqueness

4-{[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]sulfonyl}aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C15H16Cl2N4O2S

Molecular Weight

387.3 g/mol

IUPAC Name

4-[4-(3,5-dichloropyridin-2-yl)piperazin-1-yl]sulfonylaniline

InChI

InChI=1S/C15H16Cl2N4O2S/c16-11-9-14(17)15(19-10-11)20-5-7-21(8-6-20)24(22,23)13-3-1-12(18)2-4-13/h1-4,9-10H,5-8,18H2

InChI Key

MTNAPGSCKIPEQO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=N2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)N

Origin of Product

United States

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